molecular formula C14H13F2NO3S B10973609 2,5-difluoro-N-(4-methoxy-2-methylphenyl)benzenesulfonamide

2,5-difluoro-N-(4-methoxy-2-methylphenyl)benzenesulfonamide

Cat. No.: B10973609
M. Wt: 313.32 g/mol
InChI Key: FOFCKADLUAHMCL-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(4-methoxy-2-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H11F2NO3S This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(4-methoxy-2-methylphenyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-difluorobenzenesulfonyl chloride and 4-methoxy-2-methylaniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(4-methoxy-2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,5-difluoro-N-(4-methoxy-2-methylphenyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-difluoro-N-(4-methoxy-2-methylphenyl)benzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H13F2NO3S

Molecular Weight

313.32 g/mol

IUPAC Name

2,5-difluoro-N-(4-methoxy-2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C14H13F2NO3S/c1-9-7-11(20-2)4-6-13(9)17-21(18,19)14-8-10(15)3-5-12(14)16/h3-8,17H,1-2H3

InChI Key

FOFCKADLUAHMCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)NS(=O)(=O)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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